(2R,3S,4R,5R,6S)-2-[[(1R,4aS,5S,7R,7aR)-5-hydroxy-7-methyl-7-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
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Overview
Description
The compound (2R,3S,4R,5R,6S)-2-[[(1R,4aS,5S,7R,7aR)-5-hydroxy-7-methyl-7-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a complex organic molecule characterized by multiple hydroxyl groups and a unique cyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions, starting from simpler carbohydrate precursors. The key steps include:
Protection and Deprotection of Hydroxyl Groups: To ensure selective reactions, hydroxyl groups are often protected using silyl or acetal groups.
Glycosylation Reactions: Formation of glycosidic bonds between sugar units is crucial. This is usually achieved using glycosyl donors and acceptors under acidic or basic conditions.
Oxidation and Reduction: Specific hydroxyl groups are oxidized to ketones or aldehydes, followed by reduction to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as enzymatic synthesis, to achieve high stereoselectivity and yield. Enzymes like glycosyltransferases can be employed to catalyze the formation of glycosidic bonds under mild conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Ketones and aldehydes can be reduced back to hydroxyl groups.
Substitution: Hydroxyl groups can be substituted with other functional groups like halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Pyridinium chlorochromate (PCC), Jones reagent.
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products
The major products of these reactions include various derivatives with modified functional groups, which can be further utilized in synthetic chemistry.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules, particularly in carbohydrate chemistry.
Biology
In biological research, it serves as a model compound to study enzyme-substrate interactions, especially those involving glycosidic bonds.
Medicine
Industry
In the industrial sector, this compound can be used in the production of biodegradable polymers and as a precursor for various fine chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific enzymes and receptors. The multiple hydroxyl groups allow for extensive hydrogen bonding, which is crucial for binding to biological targets. The molecular pathways involved often include glycosylation processes, where the compound acts as a donor or acceptor of glycosyl units.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5R,6S)-2-[[(1R,4aS,5S,7R,7aR)-5-hydroxy-7-methyl-7-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol
- This compound
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple hydroxyl groups, which confer unique chemical reactivity and biological activity. Compared to similar compounds, it offers distinct advantages in terms of binding affinity and specificity in biochemical applications.
Properties
Molecular Formula |
C21H34O14 |
---|---|
Molecular Weight |
510.5 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-2-[[(1R,4aS,5S,7R,7aR)-5-hydroxy-7-methyl-7-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C21H34O14/c1-21(35-20-17(30)15(28)13(26)10(6-23)33-20)4-8(24)7-2-3-31-18(11(7)21)34-19-16(29)14(27)12(25)9(5-22)32-19/h2-3,7-20,22-30H,4-6H2,1H3/t7-,8+,9+,10+,11+,12+,13-,14-,15-,16+,17+,18-,19-,20+,21-/m1/s1 |
InChI Key |
MITBZAODGSBUIS-VVZMIXKBSA-N |
Isomeric SMILES |
C[C@]1(C[C@@H]([C@@H]2[C@H]1[C@H](OC=C2)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)O)O[C@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)CO)O)O)O |
Canonical SMILES |
CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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